molecular formula C4H5FN2O2 B017779 5-Fluor-Dihydrouracil CAS No. 696-06-0

5-Fluor-Dihydrouracil

Katalognummer B017779
CAS-Nummer: 696-06-0
Molekulargewicht: 132.09 g/mol
InChI-Schlüssel: RAIRJKWTBBDDAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-Fluorodihydrouracil and related fluorinated pyrimidine nucleosides involves several chemical processes, including iodination and catalytic reduction steps. These methods aim to evaluate the compounds for antitumor activities, demonstrating the extensive research and innovation in creating effective cancer therapeutics (Cook, Holman, & Kramer, 1980).

Molecular Structure Analysis

A new polymorph of 5-Fluorouracil has been discovered following computational crystal structure predictions, highlighting the compound's complex structural dynamics. This discovery underscores the importance of understanding the molecular structure for developing more efficient drug formulations (Hulme, Price, & Tocher, 2005).

Chemical Reactions and Properties

5-Fluorouracil undergoes various chemical reactions that modify its structure and function. For example, one study explored the one-electron reductive release of 5-Fluorouracil from a new class of radiation-activated antitumor prodrugs, demonstrating the compound's reactivity and potential in targeted cancer therapy (Mori, Hatta, & Nishimoto, 2000).

Physical Properties Analysis

The physical properties of 5-Fluorouracil, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceuticals. An analytical profile of 5-Fluorouracil provides detailed insights into these properties, facilitating its use in various therapeutic formulations (Bayomi & Al-badr, 1990).

Chemical Properties Analysis

The chemical properties of 5-Fluorouracil, including its interaction with DNA and its potential as an antimicrobial agent, have been explored in various studies. For instance, the interaction of 5-Fluorouracil with DNA has been studied through spectroscopic techniques, revealing its mode of action at the molecular level (Jangir, Charak, Mehrotra, & Kundu, 2011). Furthermore, novel 5-fluorouracil-derived benzimidazoles have been synthesized as potential antimicrobial agents, showing the compound's versatility beyond cancer treatment (Fang, Jeyakkumar, Avula, Zhou, & Zhou, 2016).

Wissenschaftliche Forschungsanwendungen

Zytostatikum

5-Fluorouracil (5-FU) gehört zu den am häufigsten verwendeten Chemotherapeutika für eine Vielzahl von Neoplasien . Es wird seit fast 50 Jahren in der täglichen klinischen Onkologie eingesetzt .

Modulation krebsbedingter Signalwege

Nicht-kodierende RNAs haben einen zentralen Einfluss auf die Bestimmung des Ansprechens von Patienten auf 5-FU. Diese Transkripte können die Zellreaktion auf 5-FU durch Modulation krebsbedingter Signalwege, Zellapoptose, Autophagie, epitheliale-mesenchymale Transition und andere Aspekte des Zellverhaltens beeinflussen .

Sensibilisierung von Tumorzellen für die 5-FU-Behandlung

Die Modulation der Expressionsniveaus von microRNAs oder langen nicht-kodierenden RNAs kann ein geeigneter Ansatz sein, um Tumorzellen für die 5-FU-Behandlung zu sensibilisieren, indem mehrere biologische Signalwege wie Hippo/YAP, Wnt/β-Catenin, Hedgehog, NF-kB und Notch-Kaskaden moduliert werden .

Kombination mit neuartigen Krebstherapien

5-FU wurde in Kombination mit neuartigen Krebstherapien verwendet, insbesondere gezielten Therapien, einschließlich vaskulärem endothelialen Wachstumsfaktor (VEGF)-Inhibitoren und Anti-Epidermal-Growth-Factor-Rezeptor (EGFR)-Therapien .

Entwicklung von Medikamentenverabreichungssystemen

Das Hauptziel einiger Untersuchungen ist die Entwicklung eines Medikamentenverabreichungssystems, d. h. Nanostruktur-Lipid-Carrier (NLCs), die mit 5-FU beladen sind, um die biologische Retention zu verlängern . Diese NLCs bieten eine verbesserte Arzneimittellöslichkeit und eine verlängerte Freisetzung, was zusammen zu verbesserten therapeutischen Ergebnissen beiträgt und die Bioverfügbarkeit moduliert .

In-vivo-Pharmakokinetische Studien

Die Leistung von mit 5-FU beladenen NLCs wurde durch in-vivo-Pharmakokinetikstudien an Wistar-Ratten bewertet, was zu einer 1,5-fachen Steigerung ihrer Aktivität im Vergleich zu freiem 5-FU führte .

Wirkmechanismus

Target of Action

5-Fluorodihydrouracil (5-FU) primarily targets the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . Another key target is dihydropyrimidine dehydrogenase (DPD) , which is responsible for converting approximately 85% of 5-FU into inactive 5-fluorodihydrouracil .

Mode of Action

5-FU is a pyrimidine analog that inhibits RNA and DNA synthesis through several mechanisms . The main mechanism of action is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby disrupting DNA synthesis .

Biochemical Pathways

5-FU affects several biochemical pathways. It is converted intracellularly to several active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). These active metabolites disrupt RNA synthesis and the action of TS . The complexity of the anabolic and catabolic pathways followed by 5-FU and their variability among tissue types, between normal and tumor tissues, and across individuals underlies the variety of outcomes observed following treatment with 5-FU .

Pharmacokinetics

The pharmacokinetics of 5-FU is characterized by marked interpatient variability. Physiologically based pharmacokinetic (PBPK) models of capecitabine-metabolites and 5-FU-metabolites have been developed to describe their pharmacokinetics in tumor and plasma of cancer patients with liver impairment . These models suggest that no dosage adaptation of capecitabine or 5-FU is required for cancer patients with hepatic impairment .

Result of Action

5-FU has significant effects at the molecular and cellular levels. It inhibits cell proliferation by inducing cell cycle arrest in the G1 phase and triggers apoptosis . It also induces changes in cellular and nuclear morphology, reduces the number of actin-containing stress fibers, and decreases the number of caveolin-3 positive cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-FU. For instance, the presence of natural compounds like hesperidin and curcumin can protect against 5-FU-induced nephrotoxicity . Additionally, genetic polymorphisms, such as those in the DPYD gene, can lead to decreased metabolism and/or decreased or absent enzyme activity, resulting in increased 5-FU side effects .

Safety and Hazards

Toxicity remains an important parameter to be considered when 5-FU is administered, as 5-FU often causes severe gastrointestinal toxicity and myelosuppression . For this reason, toxicity has been investigated in association not only with the pharmacokinetics of the parent compound but also with the drug’s metabolism .

Zukünftige Richtungen

There is an increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment via modulating multiple biological signaling pathways . Pharmacogenomic studies and genetic profiling may help predict the occurrence and streamline the treatment of 5-FU-induced coronary artery vasospasm .

Eigenschaften

IUPAC Name

5-fluoro-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRJKWTBBDDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989678
Record name 5-Fluoro-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696-06-0
Record name 5,6-Dihydro-5-fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorodihydrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-5,6-dihydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FLUORO-5,6-DIHYDROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLP4LM9HXK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorodihydrouracil
Reactant of Route 2
5-Fluorodihydrouracil
Reactant of Route 3
5-Fluorodihydrouracil
Reactant of Route 4
5-Fluorodihydrouracil
Reactant of Route 5
5-Fluorodihydrouracil
Reactant of Route 6
5-Fluorodihydrouracil

Q & A

Q1: How does 5-fluorodihydrouracil fit into the metabolic pathway of capecitabine?

A1: Capecitabine, an orally administered chemotherapy drug, undergoes a series of enzymatic conversions within the body. It is first metabolized to 5′-deoxy-5-fluorocytidine (5′-DFCR) and subsequently to 5′-deoxy-5-fluorouridine (5′-DFUR). 5′-DFUR is then further metabolized into 5-fluorouracil (5-FU), the active metabolite. 5-fluorodihydrouracil (5-FUH2) is a major metabolite of 5-FU, formed through the action of the enzyme dihydropyrimidine dehydrogenase (DPD). [, ]

Q2: Why is the simultaneous measurement of capecitabine and its metabolites important?

A2: Understanding the pharmacokinetic profile of capecitabine, including the levels of its metabolites, is crucial for optimizing treatment and predicting potential toxicity. This is particularly important because 5-FU exhibits a narrow therapeutic index. Several studies have employed sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to simultaneously quantify capecitabine, 5′-DFCR, 5′-DFUR, 5-FU, and 5-FUH2 in human plasma. [, ] These methods offer high sensitivity and selectivity, enabling researchers to accurately monitor the drug and its metabolites in patients undergoing treatment. [, ]

Q3: What are the analytical challenges in measuring 5-fluorodihydrouracil alongside other metabolites?

A3: The accurate and reliable quantification of 5-fluorodihydrouracil and other capecitabine metabolites in biological matrices, such as plasma, presents significant analytical challenges. These challenges stem from the low concentrations of these compounds in biological samples, the complexity of the matrix, and the potential for interference from endogenous compounds. To overcome these challenges, researchers have developed sophisticated analytical techniques like LC-MS. [, ] This method involves separating the analytes based on their physicochemical properties using liquid chromatography, followed by their detection and quantification using mass spectrometry.

Q4: How does the metabolism of 5-fluorocytosine relate to 5-fluorodihydrouracil?

A4: While both are fluoropyrimidine compounds, 5-fluorocytosine (5-FC) follows a different metabolic pathway than capecitabine. Interestingly, 5-FC can be converted into 5-FU, ultimately leading to the formation of 5-FUH2. [] This metabolic conversion is important to consider, especially when patients are treated with both drugs.

Q5: Are there differences in the metabolism of these compounds across species?

A5: Research indicates that the metabolism of 5-fluorocytosine varies among species. Studies have shown that humans exhibit lower levels of 5-FC metabolism compared to other animals like mice, rats, rabbits, and dogs. [] This interspecies variability in drug metabolism underscores the importance of using appropriate models when studying these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.